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molecular formula C8H6Cl3NO B1265763 N-(2,4,5-Trichlorophenyl)acetamide CAS No. 23627-24-9

N-(2,4,5-Trichlorophenyl)acetamide

Cat. No. B1265763
M. Wt: 238.5 g/mol
InChI Key: VUSLTUGEJURGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04288592

Procedure details

Acetyl chloride (2.13 mls; 0.03 mole) is added dropwise to a suspension of 2,4,5-trichloroaniline (4.91 g; 0.025 mole) and powdered 3A molecular sieves (7.4 g) in dichloromethane (25 mls), at room temperature, under a nitrogen atmosphere. When addition is completed, the mixture is heated to 50° C. for 1.5 hours and then cooled to room temperature. The 3A sieves are separated by filtration and washed with dichloromethane. All dichloromethane solutions are combined and evaporated to obtain 4.1 grams (69% of theoretical) of the solid product; m.p. 188°-190° C. after recrystallized from toluene.
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:12]=[C:11]([Cl:13])[C:10]([Cl:14])=[CH:9][C:7]=1[NH2:8]>ClCCl>[CH3:2][C:1]([NH:8][C:7]1[C:6]([Cl:5])=[CH:12][C:11]([Cl:13])=[C:10]([Cl:14])[CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
2.13 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
4.91 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The 3A sieves are separated by filtration
WASH
Type
WASH
Details
washed with dichloromethane
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain 4.1 grams (69% of theoretical) of the solid product
CUSTOM
Type
CUSTOM
Details
m.p. 188°-190° C. after recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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